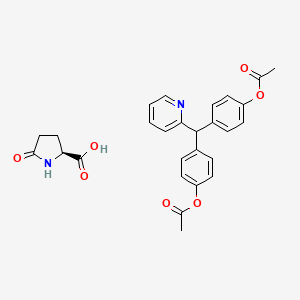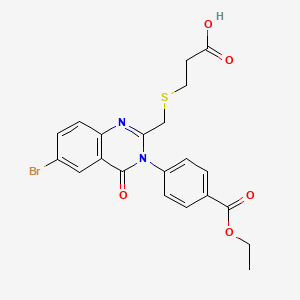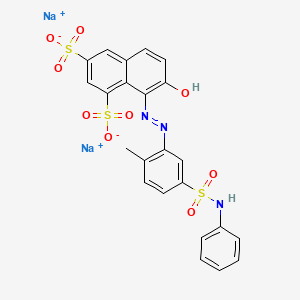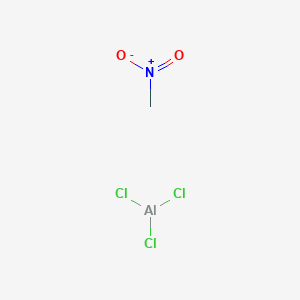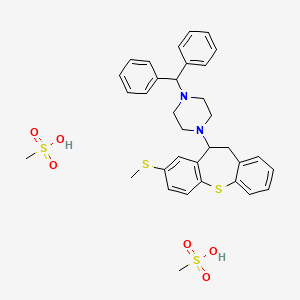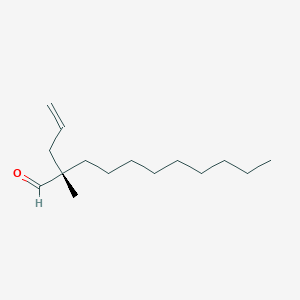
Undecanal, 2-methyl-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanal, 2-methyl-2-(2-propenyl)-, also known as 2-Methyl-2-(2-propenyl)undecanal, is an organic compound with the molecular formula C15H28O. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and ethanol. This compound is used in various applications, including as a fragrance component in soaps, detergents, and perfumes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-propenyl)undecanal can be achieved through several methods. One common method involves the reaction of undecanal with formaldehyde in the presence of a base to form 2-methyleneundecanal. This intermediate is then hydrogenated to yield 2-Methyl-2-(2-propenyl)undecanal .
Another method involves the conversion of methyl nonyl ketone to its glycidate by reacting it with alkyl chloroacetate. The glycidate undergoes saponification followed by decarboxylation to produce 2-Methyl-2-(2-propenyl)undecanal .
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2-(2-propenyl)undecanal typically follows the same synthetic routes as described above. The process involves large-scale reactions with optimized conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(2-propenyl)undecanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-propenyl)undecanal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry as a component in perfumes, soaps, and detergents.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2-propenyl)undecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can lead to various biological effects. The compound’s fragrance properties are due to its ability to interact with olfactory receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylundecanal: Similar in structure but lacks the propenyl group.
Hexyl cinnamaldehyde: Another aldehyde used in fragrances.
Isobutyraldehyde: A simpler aldehyde with different applications.
Uniqueness
2-Methyl-2-(2-propenyl)undecanal is unique due to its specific structure, which imparts distinct fragrance properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
72928-37-1 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
(2S)-2-methyl-2-prop-2-enylundecanal |
InChI |
InChI=1S/C15H28O/c1-4-6-7-8-9-10-11-13-15(3,14-16)12-5-2/h5,14H,2,4,6-13H2,1,3H3/t15-/m1/s1 |
InChI-Schlüssel |
QTIKGKCZYJBNMQ-OAHLLOKOSA-N |
Isomerische SMILES |
CCCCCCCCC[C@@](C)(CC=C)C=O |
Kanonische SMILES |
CCCCCCCCCC(C)(CC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


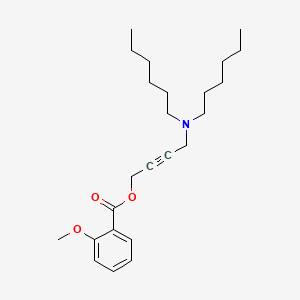
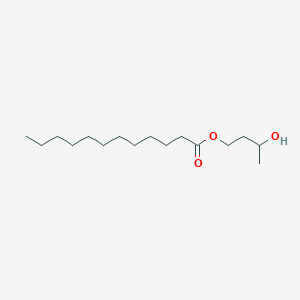
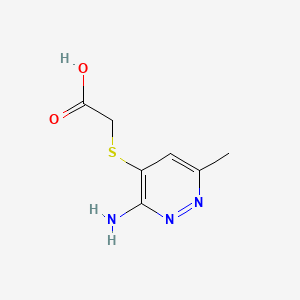
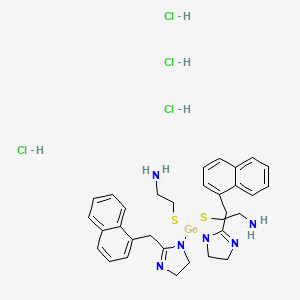
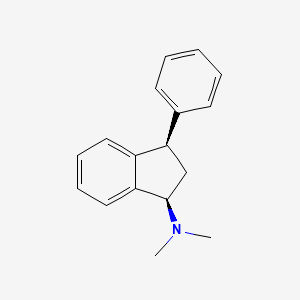


![2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate](/img/structure/B15182663.png)
